4,7-Dibromo-2-phenylquinoline
Description
Significance of the Quinoline (B57606) Heterocycle in Contemporary Chemical Sciences
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone of contemporary chemical sciences. numberanalytics.comresearchgate.net Its unique structural and electronic properties make it a versatile building block in the synthesis of complex molecules with a wide array of applications. numberanalytics.com Quinoline and its derivatives are integral to medicinal chemistry, serving as the core structure for numerous pharmaceuticals. researchgate.netorientjchem.orgnih.gov Their broad pharmacological activities include anticancer, antimalarial, antibacterial, and anti-inflammatory properties. orientjchem.orgtandfonline.com Beyond pharmaceuticals, quinoline derivatives are also investigated for their potential in materials science, including applications in organic light-emitting diodes (OLEDs) and as sensors. researchgate.net The ability of the quinoline ring to undergo various chemical modifications allows for the fine-tuning of its properties, making it a privileged scaffold in drug discovery and materials science research. orientjchem.orgfrontiersin.org
Contextualization of Halogenated Quinoline Derivatives within Advanced Chemical Research
The introduction of halogen atoms into the quinoline core significantly influences the molecule's physicochemical and biological properties. Halogenation can enhance the lipophilicity of quinoline derivatives, which can lead to improved cellular uptake and, consequently, greater biological activity. orientjchem.org This strategy has been successfully employed to develop potent antimicrobial and anticancer agents. nih.govrsc.org For instance, certain halogenated quinolines have demonstrated the ability to eradicate drug-resistant bacterial biofilms. nih.gov In the realm of synthetic chemistry, halogenated quinolines serve as versatile intermediates. The carbon-halogen bond provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the synthesis of highly functionalized and complex quinoline derivatives. mdpi.comsci-hub.se This synthetic flexibility is crucial for creating libraries of compounds for drug discovery and for developing novel organic materials with tailored electronic properties. researchgate.netsci-hub.se
Research Rationale and Academic Importance of 4,7-Dibromo-2-phenylquinoline
The specific compound, this compound, garners academic interest due to the strategic placement of its functional groups. The presence of two bromine atoms at positions 4 and 7 offers distinct opportunities for regioselective functionalization. This allows for the stepwise introduction of different substituents, leading to the creation of diverse and complex molecular architectures that would be challenging to synthesize through other methods. sci-hub.se The 2-phenyl substituent further adds to the molecule's structural complexity and can influence its biological activity and photophysical properties. The academic importance of this compound lies in its potential as a key building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Research into its reactivity and participation in various chemical transformations contributes to a deeper understanding of the fundamental chemistry of polyhalogenated heterocyclic systems.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₉Br₂N | PubChem nih.gov |
| Molecular Weight | 363.05 g/mol | PubChem nih.gov |
| IUPAC Name | This compound | PubChem nih.gov |
| CAS Number | 1189105-95-0 | PubChem nih.gov |
| SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)Br | PubChem nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1189105-95-0 |
|---|---|
Molecular Formula |
C15H9Br2N |
Molecular Weight |
363.05 g/mol |
IUPAC Name |
4,7-dibromo-2-phenylquinoline |
InChI |
InChI=1S/C15H9Br2N/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H |
InChI Key |
MQNXYDJUTGMUFJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformative Potential of 4,7 Dibromo 2 Phenylquinoline
Reactivity of the Bromine Substituents in Cross-Coupling Processes
The carbon-bromine bonds at the C4 and C7 positions are prime sites for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for constructing carbon-carbon and carbon-heteroatom bonds. The differing electronic nature of these positions—C4 being part of the electron-deficient pyridine (B92270) ring and C7 on the carbocyclic benzene (B151609) ring—is the basis for potential chemoselectivity.
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron species with an organic halide. wikipedia.org In 4,7-dibromo-2-phenylquinoline, the C4-Br bond is generally more reactive towards the oxidative addition step in the palladium catalytic cycle than the C7-Br bond. This is due to the C4 position being more electron-deficient, which facilitates the initial insertion of the Pd(0) catalyst. This reactivity difference allows for the selective mono-arylation at the C4 position under carefully controlled conditions, typically by using a limited amount of the boronic acid coupling partner.
Subsequent reaction at the C7 position to achieve a di-substituted product requires more forcing conditions, such as higher temperatures or longer reaction times. This stepwise approach enables the synthesis of unsymmetrically substituted 2-phenylquinoline (B181262) derivatives. Studies on structurally similar di-bromoheterocycles, such as 4,7-dibromobenzo[c] nih.govnih.govwikipedia.orgthiadiazole, have demonstrated that mono-arylated derivatives can be isolated in high yields, supporting the feasibility of selective functionalization. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Position | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Product Type |
|---|---|---|---|---|---|
| C4 (Selective) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 4-Aryl-7-bromo-2-phenylquinoline |
Note: This table presents plausible conditions based on typical Suzuki-Miyaura reactions and principles of chemoselectivity.
The Sonogashira coupling provides a powerful route to introduce alkyne moieties onto the quinoline (B57606) core, forming arylalkynes and conjugated enynes. wikipedia.org This reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Similar to the Suzuki coupling, the chemoselectivity of the Sonogashira reaction on this compound is dictated by the differential reactivity of the two C-Br bonds.
The greater electrophilicity of the C4 position facilitates preferential coupling with a terminal alkyne. This allows for the selective synthesis of 4-alkynyl-7-bromo-2-phenylquinoline derivatives. For instance, studies on 2-bromo-4-iodo-quinoline show that alkynylation occurs at the more reactive C4-iodide position, illustrating the principle of site-selectivity based on halide reactivity and the electronic nature of the position. libretexts.org To achieve disubstitution, harsher reaction conditions or a larger excess of the alkyne and reagents are necessary.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the halogenated positions. wikipedia.orglibretexts.org This reaction is crucial for synthesizing derivatives with applications in pharmaceuticals and organic electronics. The reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. jk-sci.com
The inherent difference in reactivity between the C4-Br and C7-Br bonds can be exploited to achieve selective mono-amination at the C4 position. The choice of palladium catalyst, phosphine ligand, and base is critical in controlling the reaction's efficiency and selectivity. jk-sci.com For less reactive amines or for the amination of the C7 position, more electron-rich and bulky phosphine ligands are often required. Similar strategies, such as the Ullmann condensation, can also be employed for C-N bond formation, particularly with weak nitrogen bases like carbazoles, as demonstrated on related dibromo-heterocyclic systems. nih.gov
Beyond the Suzuki and Sonogashira reactions, other cross-coupling methods offer alternative pathways to functionalize the this compound core.
Kumada Coupling : This reaction utilizes a Grignard reagent (R-MgBr) and a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org While powerful, its application is limited by the high reactivity of the Grignard reagent, which is incompatible with many functional groups. nrochemistry.com
Stille Coupling : Employing organotin reagents (organostannanes), the Stille reaction offers the advantage of being tolerant to a wide variety of functional groups, though the toxicity of tin compounds is a significant drawback. openochem.orgorganic-chemistry.org In comparative studies on related heterocyclic systems, the Stille reaction has sometimes been found to be lower yielding than the Suzuki coupling for achieving regioselective arylation. researchgate.net
Hiyama Coupling : This method uses organosilanes as the coupling partner, which are less toxic and more stable than organotin reagents. organic-chemistry.orgwikipedia.org The reaction typically requires an activating agent, such as a fluoride source or a base, to facilitate the transmetalation step. organic-chemistry.org
For all these variants, the principle of chemoselective substitution at the more reactive C4 position remains a key synthetic strategy.
Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Quinoline Core
The quinoline ring system is inherently electron-deficient, a characteristic that is amplified by the electron-withdrawing nature of the nitrogen atom. This property makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at positions activated by the heterocyclic nitrogen. In this compound, the C4 position is highly activated towards SNAr, allowing for the direct displacement of the bromide by strong nucleophiles.
This reactivity provides a complementary, metal-free pathway for introducing substituents. For example, treatment with nitrogen nucleophiles like morpholine or oxygen nucleophiles like alkoxides can lead to selective substitution at C4. Studies on the analogous 4,7-dibromo nih.govnih.govwikipedia.orgthiadiazolo[3,4-d]pyridazine have shown that mono-amination can be achieved selectively at room temperature, while di-substitution requires heating. nih.gov This suggests a similar temperature-controlled selectivity could be achieved with this compound.
Table 2: Plausible Conditions for SNAr on this compound
| Nucleophile | Reagent | Solvent | Temperature (°C) | Expected Major Product |
|---|---|---|---|---|
| Nitrogen | Morpholine | MeCN | Room Temp. | 4-Morpholino-7-bromo-2-phenylquinoline |
| Nitrogen | Morpholine (excess) | DMF | 80-100 | 4,7-Dimorpholino-2-phenylquinoline |
Note: This table is based on established SNAr principles and data from analogous heterocyclic systems. nih.gov
Electrophilic Aromatic Substitution (EAS) on the Phenyl Substituent
In contrast to the electron-deficient quinoline core, the phenyl substituent at the C2 position is a classic aromatic ring that readily undergoes Electrophilic Aromatic Substitution (EAS). The quinoline ring itself is strongly deactivated towards electrophilic attack due to the electron-withdrawing effect of the protonated nitrogen atom under typical acidic EAS conditions. graduatecollege.ac.in Therefore, electrophiles such as nitronium ions (from HNO₃/H₂SO₄) or bromine (with a Lewis acid catalyst) will preferentially react with the appended phenyl ring.
The 2-quinolyl group acts as a deactivating, meta-directing substituent on the phenyl ring. Consequently, electrophilic substitution is expected to occur primarily at the meta-positions (C3' and C5') of the phenyl group. This regioselectivity allows for the functionalization of the phenyl ring without altering the core dibromoquinoline structure, providing another layer of synthetic versatility to the molecule.
Metal-Halogen Exchange Reactions and Subsequent Quenching
Metal-halogen exchange is a powerful organometallic reaction that converts an organic halide into an organometallic species, which can then be reacted with various electrophiles. pharmaguideline.com For this compound, this typically involves treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures to replace one of the bromine atoms with lithium.
The resulting lithiated intermediate is a potent nucleophile, ready to be "quenched" by an electrophile. This two-step sequence is fundamental for introducing a wide array of functional groups onto the quinoline core. While direct quenching studies on this compound are not extensively detailed in the literature, the principles are well-established through its use in subsequent cross-coupling reactions, which rely on related transmetalation steps.
Palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Sonogashira couplings are prime examples of the transformative potential of the organometallic intermediates derived from this compound. openochem.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org In these reactions, the dibromo compound reacts with an organoboron, organotin, or terminal alkyne, respectively, to form new carbon-carbon bonds. The mechanism involves the formation of a palladium-bound quinoline intermediate, which is analogous to the species that would be formed in a direct metal-halogen exchange and quenching sequence. These reactions highlight the compound's utility as a building block for more complex molecular architectures.
| Reaction Type | Coupling Partner | Typical Catalyst | Product Type |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl-substituted quinoline |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl-substituted quinoline |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Aryl/Vinyl-substituted quinoline |
Oxidative and Reductive Transformations of the Quinoline System
The quinoline ring system exhibits characteristic behaviors under oxidative and reductive conditions, which are expected to apply to the this compound derivative.
Oxidative Transformations: The quinoline nucleus is generally resistant to oxidation. pharmaguideline.com However, specific transformations can be achieved under controlled conditions.
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a quinoline N-oxide. This is typically accomplished using peracids, such as m-chloroperbenzoic acid (MCPBA), or hydrogen peroxide. biosynce.com This transformation alters the electronic properties of the ring, influencing its reactivity in subsequent reactions.
Ring Opening: Under harsh oxidative conditions, for instance, with hot alkaline potassium permanganate (KMnO₄), the benzene portion of the quinoline ring can undergo oxidative cleavage to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). pharmaguideline.comwikipedia.org The pyridine ring itself is more stable to such strong oxidation.
Reductive Transformations: Reduction of the quinoline system primarily affects the nitrogen-containing pyridine ring.
Catalytic Hydrogenation: The most common reductive transformation is the hydrogenation of the pyridine ring to yield a 1,2,3,4-tetrahydroquinoline. pharmaguideline.com This is often achieved using catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Chemical Reduction: A variety of chemical reagents can also effect this reduction. Reagents such as zinc borohydride, or a combination of sodium cyanoborohydride and an acid, have been shown to regioselectively reduce the pyridine portion of the quinoline system. tandfonline.com Similarly, hydrosilanes in the presence of suitable catalysts can also yield the tetrahydroquinoline derivative. researchgate.net In some cases, reduction with lithium in liquid ammonia can produce 1,4-dihydroquinoline. pharmaguideline.com
Regioselectivity and Stereoselectivity in Derivatization Reactions
Regioselectivity: In molecules with multiple reactive sites, such as this compound, regioselectivity is a critical consideration. The two bromine atoms at the C4 and C7 positions exhibit different chemical reactivity, allowing for selective functionalization.
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F. In dihaloquinolines containing different halogens, the reaction predictably occurs at the site of the more reactive halogen. For example, in the Sonogashira coupling of 2-bromo-4-iodo-quinoline, alkynylation occurs exclusively at the C4-iodo position. libretexts.org Similarly, in the Suzuki coupling of 7-chloro-4-iodoquinoline, the reaction is highly regioselective at the C4 position. researchgate.net
For this compound, the electronic environment of the two bromine-substituted carbons dictates the selectivity. The C4 position is part of the pyridine ring and is situated para to the ring nitrogen. This position is electronically analogous to the 4-position in pyridine, making it more electron-deficient and generally more activated towards both nucleophilic substitution and the oxidative addition step in cross-coupling reactions. Conversely, the C7 position is on the benzene ring and is less influenced by the nitrogen atom. Therefore, it is predicted that metal-halogen exchange and subsequent cross-coupling reactions will occur preferentially at the more electrophilic C4 position. This allows for the stepwise and selective functionalization of the molecule, first at C4 and then, under more forcing conditions, at C7.
| Position | Electronic Influence | Predicted Reactivity | Predicted Major Product |
|---|---|---|---|
| C4-Br | Electron-deficient (Pyridine ring) | Higher | 4-Substituted-7-bromo-2-phenylquinoline |
| C7-Br | Less electron-deficient (Benzene ring) | Lower | Minor product in monofunctionalization |
Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of the reactions discussed for this compound, such as metal-halogen exchange followed by coupling, or oxidation/reduction of the aromatic system, no new chiral centers are typically created. The reactants and the core quinoline structure are planar. Consequently, stereoselectivity is not a primary consideration for these specific transformations. It would become relevant only if a chiral reagent or a quenching electrophile that introduces a new stereocenter were to be used in a subsequent synthetic step.
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The structure of 4,7-Dibromo-2-phenylquinoline contains several distinct proton and carbon environments, which can be identified and assigned using a combination of one-dimensional and two-dimensional NMR experiments.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the nine protons in the molecule. These protons are distributed across the quinoline (B57606) core and the phenyl substituent. The expected chemical shifts (δ) are influenced by the aromatic ring currents and the electronic effects of the nitrogen atom and bromine substituents. Protons on the quinoline ring are typically found at lower field (higher ppm) compared to those on the phenyl ring.
The protons on the phenyl group (H-2', H-3', H-4', H-5', H-6') would likely appear as a complex multiplet. The protons on the dibrominated quinoline core (H-3, H-5, H-6, H-8) would show distinct signals. H-3 would likely be a doublet coupled to H-4 (which is substituted with Br in this case, so it would be a singlet). The protons H-5, H-6, and H-8 would form an AMX or ABC spin system, with their chemical shifts influenced by the deshielding effect of the nearby bromine atoms and the heterocyclic ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 7.8 - 8.0 | s (singlet) | N/A |
| H-5 | 8.0 - 8.2 | d (doublet) | ~9.0 |
| H-6 | 7.6 - 7.8 | dd (doublet of doublets) | ~9.0, ~2.0 |
| H-8 | 8.3 - 8.5 | d (doublet) | ~2.0 |
| H-2'/H-6' | 8.1 - 8.3 | m (multiplet) | - |
Note: The predicted data is based on theoretical values and comparison with similar quinoline structures. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. This compound has 15 carbon atoms, and due to molecular asymmetry, 15 distinct signals are expected. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms. Carbons bonded to bromine (C-4, C-7) and nitrogen (C-2, C-8a) will have their resonances shifted significantly. Quaternary carbons (those without attached protons) typically show weaker signals.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 155 - 158 |
| C-3 | 118 - 121 |
| C-4 | 120 - 123 |
| C-4a | 148 - 150 |
| C-5 | 128 - 130 |
| C-6 | 129 - 132 |
| C-7 | 124 - 127 |
| C-8 | 135 - 138 |
| C-8a | 146 - 149 |
| C-1' | 138 - 140 |
| C-2'/C-6' | 127 - 129 |
| C-3'/C-5' | 128 - 130 |
Note: The predicted data is based on theoretical values and comparison with similar quinoline structures. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are essential for the definitive assignment of proton and carbon signals by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between adjacent protons on the aromatic rings, such as between H-5 and H-6, and among the protons of the phenyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. For example, the proton signal for H-8 would show a cross-peak with the carbon signal for C-8.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). This is crucial for identifying quaternary carbons and piecing together the molecular structure. Key correlations would be expected from the phenyl protons (e.g., H-2'/H-6') to the quinoline carbon C-2, and from quinoline protons like H-8 to carbons C-4a and C-7.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the phenyl protons (H-2'/H-6') and the H-3 proton on the quinoline ring, confirming their spatial proximity.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of a compound's molecular weight and elemental formula.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. The molecular formula of this compound is C₁₅H₉Br₂N. The presence of two bromine atoms creates a highly characteristic isotopic pattern. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance. This results in a distinctive pattern for the molecular ion peak (M⁺), with three peaks in an approximate 1:2:1 intensity ratio for [M]⁺, [M+2]⁺, and [M+4]⁺. HRMS can distinguish the exact mass of the monoisotopic peak from other potential elemental compositions.
Table 3: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z (Monoisotopic) |
|---|
Note: The calculated mass is for the protonated molecule containing the most abundant isotopes.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and moderately polar compounds like quinoline derivatives. ESI typically generates intact molecular ions with minimal fragmentation. For this compound, analysis via ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion, [M+H]⁺. This technique, especially when coupled with a high-resolution analyzer, is ideal for confirming the molecular weight and, by extension, the molecular formula of the target compound.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as FT-IR and Raman, are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, FT-IR analysis would be expected to reveal characteristic absorption bands corresponding to its key structural features.
Expected Characteristic FT-IR Peaks for this compound:
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretching | Aromatic (Quinoline and Phenyl rings) |
| 1620-1580 | C=C stretching | Aromatic rings |
| 1550-1450 | C=N stretching | Quinoline ring |
| 1250-1000 | C-H in-plane bending | Aromatic rings |
| 850-750 | C-H out-of-plane bending | Substituted aromatic rings |
This table is predictive and based on established group frequencies. Actual experimental values are required for confirmation.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. It involves scattering of monochromatic light from a laser source, where shifts in the energy of the scattered photons correspond to the vibrational modes of the molecule. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would be particularly useful for characterizing the vibrations of the aromatic carbon skeleton.
Expected Characteristic Raman Peaks for this compound:
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | Aromatic C-H stretching | Aromatic (Quinoline and Phenyl rings) |
| 1610-1570 | Ring stretching | Aromatic rings |
| 1300-1000 | Ring breathing modes | Quinoline and Phenyl rings |
This table is predictive. Experimental data is necessary for accurate peak assignment.
Electronic Spectroscopy for Photophysical Property Assessment
Electronic spectroscopy techniques investigate the electronic structure and photophysical properties of a molecule by examining the transitions between different electronic energy levels upon absorption or emission of light.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from the ground state to higher energy states. The absorption spectrum of this compound would reveal information about its conjugated π-system. The presence of the extended aromatic system is expected to result in strong absorption bands, likely in the UV region.
Anticipated UV-Vis Absorption Data for this compound:
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
|---|---|---|---|
| Data Not Available | - | - | π → π* |
Specific values for maximum absorption wavelength (λmax) and molar absorptivity are dependent on the solvent and require experimental measurement.
Photoluminescence and Fluorescence Emission Spectroscopy
Photoluminescence (PL) or fluorescence spectroscopy measures the light emitted by a substance after it has absorbed photons. For fluorescent molecules like many quinoline derivatives, this technique provides information on the emission properties and the energy difference between the excited and ground electronic states. The emission spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift).
Anticipated Photoluminescence Data for this compound:
| Solvent | Excitation λex (nm) | Emission λem (nm) | Quantum Yield (Φ) |
|---|
Experimental determination is required to ascertain the excitation and emission wavelengths and the fluorescence quantum yield.
X-ray Diffraction (XRD) for Solid-State Structural Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An XRD analysis of this compound would provide detailed information on its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.
Hypothetical Crystallographic Data Table for this compound:
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₉Br₂N |
| Formula Weight | 363.05 |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
This table represents the type of data obtained from an XRD experiment. No published crystal structure for this compound was found.
Single-Crystal X-ray Diffraction (SCXRD)
Single-Crystal X-ray Diffraction (SCXRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This powerful technique can determine bond lengths, bond angles, and crystallographic unit cell parameters with very high precision. mdpi.com For a molecule like this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular structure, including the planarity of the quinoline ring system and the rotational orientation of the phenyl substituent.
Table 1: Hypothetical SCXRD Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1573.05 |
| Z | 4 |
Note: The data in this table is hypothetical and serves as an example of what would be determined via SCXRD analysis.
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a complementary technique to SCXRD and is particularly useful for characterizing bulk crystalline materials. nih.gov It provides a fingerprint of the crystalline phases present in a sample. nih.gov For this compound, a PXRD pattern would consist of a series of diffraction peaks at specific 2θ angles, which are characteristic of its crystal lattice.
This technique is invaluable for routine identification, phase purity analysis, and the detection of polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.gov Each polymorph would exhibit a unique PXRD pattern. While specific PXRD data for this compound is not publicly documented, the analysis would involve irradiating a powdered sample of the compound with X-rays and recording the intensity of the diffracted beams as a function of the scattering angle.
Table 2: Representative PXRD Peaks for a Crystalline Organic Compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.2 | 8.67 | 85 |
| 15.5 | 5.71 | 100 |
| 20.8 | 4.27 | 60 |
| 25.1 | 3.54 | 75 |
| 30.7 | 2.91 | 50 |
Note: This table represents typical data obtained from a PXRD experiment and is not specific to this compound.
Chromatographic Techniques for Purity Analysis and Separation
Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction byproducts or impurities. The choice of technique depends on the volatility and polarity of the compound.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given the likely high boiling point of this compound, a high-temperature GC method would be necessary. The compound would be vaporized and passed through a capillary column, with separation based on its boiling point and interaction with the stationary phase.
When coupled with a mass spectrometer (GC-MS), this technique provides not only the retention time from the GC but also the mass spectrum of the compound. The mass spectrum reveals the mass-to-charge ratio of the parent ion and its fragmentation pattern, which can confirm the molecular weight and provide structural information. This is a highly effective method for identifying and quantifying volatile impurities.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. researchgate.net For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. The retention time of the compound would be a key indicator of its identity and purity under specific chromatographic conditions.
Pairing HPLC with mass spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity and specificity of MS. kuleuven.be This hyphenated technique is invaluable for identifying unknown impurities and degradation products, even at trace levels. kuleuven.be An LC-MS analysis of this compound would provide the retention time, molecular weight, and structural fragments of the main component and any co-eluting species.
Table 3: General Parameters for HPLC Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: These are general starting parameters for an HPLC method and would require optimization for the specific analysis of this compound.
Computational and Theoretical Investigations of 4,7 Dibromo 2 Phenylquinoline
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into molecular structure and electronic properties. Methods like Density Functional Theory (DFT) and ab initio calculations are standard tools for this purpose.
Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization
Information regarding the use of DFT or ab initio methods to determine the optimized geometry of 4,7-Dibromo-2-phenylquinoline is not available in published studies. These calculations would typically be performed to find the most stable three-dimensional arrangement of the atoms in the molecule.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Band Gap Determination
No studies were identified that performed Frontier Molecular Orbital (HOMO-LUMO) analysis for this compound. This type of analysis is essential for understanding the electronic transitions and reactivity of a molecule, with the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) defining its electronic band gap.
Prediction of Spectroscopic Data (UV-Vis, NMR Chemical Shifts)
There are no available theoretical predictions of the spectroscopic data for this compound. Computational methods are often used to calculate expected UV-Vis absorption spectra and Nuclear Magnetic Resonance (NMR) chemical shifts, which can then be compared with experimental data to confirm the molecular structure.
Reaction Mechanism Exploration through Computational Modeling
Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates, and determining the energy required for a reaction to occur.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
No research could be found that details the localization of transition states or performs Intrinsic Reaction Coordinate (IRC) analysis for reactions involving this compound. These calculations are fundamental to understanding the energetic barriers and pathways of chemical transformations.
Energetic Profiles and Rate Constant Predictions for Key Transformations
In the absence of transition state and IRC analyses, there are consequently no published energetic profiles or predicted rate constants for any chemical transformations of this compound.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational landscape and intermolecular interactions of a molecule like this compound. These simulations can reveal the preferred shapes (conformations) of the molecule and how it interacts with other molecules, such as solvents or biological macromolecules. nih.govtandfonline.comresearchgate.net
In the context of this compound, MD simulations can be employed to explore the rotational freedom around the single bond connecting the phenyl group to the quinoline (B57606) core. This rotation gives rise to different conformers, each with a specific energy level. By simulating the molecule's movement over a period of time, researchers can identify the most stable, low-energy conformations and the energy barriers between them. The analysis of conformational stability and residue flexibility can provide a comprehensive understanding of the molecule's structural dynamics. nih.gov
Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 | 30 | 0.00 | 65 |
| 2 | 90 | 2.50 | 15 |
| 3 | 150 | 1.20 | 20 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Specific experimental or computational data for this compound is not available in the provided search results.
Structure-Reactivity Relationship (SAR) and Structure-Property Relationship (SPR) Studies using Computational Descriptors
Structure-Reactivity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental in computational chemistry for predicting the biological activity and physicochemical properties of molecules based on their chemical structure. These studies rely on the use of computational descriptors, which are numerical values that encode different aspects of a molecule's topology, geometry, and electronic structure. For this compound, SAR and SPR studies can provide valuable insights into how modifications to its structure would affect its reactivity and properties.
A wide range of computational descriptors can be calculated for this compound. These can be broadly categorized as:
Electronic Descriptors: These describe the electron distribution in the molecule and include properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. orientjchem.org These descriptors are crucial for understanding a molecule's reactivity, as they relate to its ability to donate or accept electrons.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices. They are important for understanding how a molecule fits into a binding site of a protein.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. They are often used in quantitative structure-activity relationship (QSAR) models to correlate the structure with biological activity. orientjchem.org
By calculating these descriptors for a series of related quinoline derivatives and correlating them with experimentally determined activities or properties, a mathematical model can be developed. researchgate.netnih.govnih.gov This model can then be used to predict the activity or properties of new, unsynthesized molecules, thereby guiding the design of compounds with desired characteristics. For instance, a QSAR study might reveal that a lower LUMO energy in a series of quinoline derivatives correlates with higher biological activity, suggesting that modifications that lower the LUMO energy would be beneficial. orientjchem.org
Hypothetical Structure-Property Relationship for this compound Derivatives
| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | LogP | Predicted Property (arbitrary units) |
|---|---|---|---|---|
| This compound | -6.5 | -1.8 | 5.2 | 10.5 |
| 4-Bromo-7-chloro-2-phenylquinoline | -6.4 | -1.9 | 4.8 | 9.8 |
| 4,7-Dibromo-2-(4-chlorophenyl)quinoline | -6.6 | -2.0 | 5.7 | 11.2 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Specific experimental or computational data for this compound and its derivatives is not available in the provided search results.
Charge Density Analysis and Electrostatic Potential Mapping
Charge density analysis and electrostatic potential (ESP) mapping are computational techniques that provide a detailed picture of the electron distribution within a molecule. This information is invaluable for understanding a molecule's reactivity, intermolecular interactions, and potential binding modes to a biological target.
Charge density analysis involves the calculation of the electron density at every point in the space occupied by the molecule. This can be used to identify regions of electron accumulation (indicative of covalent bonds and lone pairs) and electron depletion. The topology of the electron density can be analyzed using Quantum Theory of Atoms in Molecules (QTAIM), which allows for the characterization of chemical bonds and non-covalent interactions.
Electrostatic potential (ESP) mapping , on the other hand, visualizes the electrostatic potential on the van der Waals surface of a molecule. deeporigin.com The ESP map is color-coded to indicate regions of positive, negative, and neutral potential. Typically, red colors represent regions of negative potential (electron-rich areas, such as those around electronegative atoms like nitrogen and bromine), while blue colors indicate regions of positive potential (electron-poor areas, such as those around hydrogen atoms attached to electronegative atoms). deeporigin.comwolfram.com
For this compound, an ESP map would likely show a region of negative potential around the nitrogen atom of the quinoline ring due to its lone pair of electrons. The bromine atoms, being highly electronegative, would also contribute to regions of negative potential. The hydrogen atoms on the aromatic rings would be associated with regions of positive potential. This information can be used to predict how the molecule will interact with other molecules. For example, the electron-rich nitrogen atom could act as a hydrogen bond acceptor, while the electron-poor hydrogen atoms could act as hydrogen bond donors. The regions of positive and negative potential on the molecule's surface are key determinants of its electrostatic interactions with a receptor binding site. deeporigin.com
Hypothetical Electrostatic Potential Values on the Surface of this compound
| Atom/Region | ESP (kcal/mol) | Interpretation |
|---|---|---|
| Quinoline Nitrogen | -25.0 | Electron-rich, potential H-bond acceptor |
| C4-Bromine | -15.0 | Electron-rich |
| C7-Bromine | -14.5 | Electron-rich |
| Phenyl Ring Hydrogen | +10.0 | Electron-poor, potential H-bond donor |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Specific experimental or computational data for this compound is not available in the provided search results.
Conclusion and Future Research Directions
Synthesis of Novel Quinoline (B57606) Motifs
The 4,7-Dibromo-2-phenylquinoline scaffold is an exemplary building block for the synthesis of novel and highly functionalized quinoline derivatives. The two bromine atoms serve as versatile synthetic handles for a variety of cross-coupling reactions. Methodologies such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings can be selectively employed to introduce a wide array of substituents at the C4 and C7 positions. This allows for the systematic construction of compound libraries with diverse electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies.
Recent advancements in synthetic organic chemistry, such as C–H bond functionalization, offer pathways to modify the phenyl ring or other positions on the quinoline core directly, complementing traditional cross-coupling strategies. mdpi.comrsc.org Furthermore, the development of eco-friendly protocols, including microwave-assisted synthesis and reactions in green solvents like water or ionic liquids, is making the production of these motifs more efficient and sustainable. researchgate.netnih.govthieme-connect.com The ability to functionalize this dibrominated precursor allows for the creation of complex, polycyclic, and hybrid molecules with tailored properties. mdpi.com
Summary of Current Research Contributions of this compound
While research specifically detailing this compound is focused, its primary contribution lies in its role as a key intermediate for creating pharmacologically active agents. The broader class of 4,7-disubstituted quinolines has demonstrated significant potential in medicinal chemistry. For instance, novel 4,7-disubstituted quinoline derivatives have been synthesized and evaluated for their potent antiproliferative activity against various human tumor cell lines. nih.gov Some of these compounds have been shown to inhibit cancer growth by inducing autophagy, highlighting a specific mechanism of action. nih.gov
The general quinoline scaffold is a well-established pharmacophore found in drugs for treating malaria (e.g., chloroquine), cancer, and inflammatory conditions. nih.govbenthamdirect.com The functionalization at the C4 and C7 positions is a common strategy in the design of these therapeutic agents. Therefore, the principal contribution of this compound is providing a reliable and adaptable starting material for the discovery of new drug candidates. Its derivatives are frequently used to probe biological systems and identify new therapeutic targets.
Table 1: Selected Research on Biologically Active Quinoline Derivatives
| Quinoline Derivative Class | Biological Activity Investigated | Key Findings |
|---|---|---|
| 4,7-Disubstituted Quinolines | Anticancer (Antiproliferative) | Potent activity against HCT-116, HepG2, and A549 cell lines; mechanism involves inducing autophagy. nih.gov |
| 2-Arylquinolines | Selective Anticancer | Displayed compelling selective anticancer properties, particularly against HeLa and PC3 cell lines. rsc.org |
| General Functionalized Quinolines | Broad Spectrum | Known activities include antimalarial, anti-inflammatory, antitumor, and effects on the central nervous system. researchgate.netnih.govbenthamdirect.com |
Emerging Trends and Unexplored Avenues in Halogenated 2-Phenylquinoline (B181262) Chemistry
The chemistry of halogenated 2-phenylquinolines is evolving, driven by new synthetic methods and a deeper understanding of their potential applications.
Emerging Trends:
Photoredox Catalysis: The use of visible light to drive chemical reactions is an increasingly popular, green approach for the functionalization of heterocyclic compounds, including quinolines. benthamdirect.com
Enzymatic Halogenation: The discovery and engineering of halogenase enzymes offer a highly selective and environmentally benign method for incorporating halogen atoms into organic molecules, presenting a future alternative to traditional synthetic methods. doaj.org
Materials Science Applications: Halogenated aromatic compounds are being explored for their unique electronic properties. Functionalized quinolines are known components in organic light-emitting diodes (OLEDs), and the heavy-atom effect of bromine can be exploited to develop new phosphorescent materials. nih.gov
Unexplored Avenues:
Organometallic Chemistry: There is significant potential for using halogenated 2-phenylquinolines as ligands to create novel organometallic complexes. These complexes could find applications in catalysis, sensing, or as therapeutic agents themselves.
Asymmetric Catalysis: Developing enantioselective methods to functionalize the 2-phenylquinoline core could lead to chiral compounds with specific biological activities, a crucial aspect of modern drug development.
Probe Development: The quinoline scaffold is often fluorescent. Attaching specific binding groups to the this compound core could yield chemical probes for imaging and studying biological processes within cells.
Agrochemicals: While much focus is on medicinal applications, the biological activity of quinoline derivatives suggests they could be explored for developing new pesticides or herbicides.
Prospects for Methodological Advancements and Interdisciplinary Applications in Chemical Innovation
The future of research on this compound and its derivatives is bright, with significant prospects for both methodological and application-focused advancements.
Methodological Advancements:
High-Throughput Synthesis and Screening: The use of the dibromo scaffold in automated, high-throughput synthesis platforms can accelerate the generation of large compound libraries. sciencedaily.com This approach, combined with rapid biological screening, will significantly speed up the drug discovery process.
Computational Chemistry: In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will play an increasingly vital role. rsc.org These computational tools can predict the biological activity and physical properties of new derivatives, guiding synthetic efforts toward the most promising candidates and reducing reliance on trial-and-error experimentation.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch synthesis. Applying flow chemistry to the functionalization of this compound could streamline the production of its derivatives for further study.
Interdisciplinary Applications:
Chemical Biology: By attaching bioactive moieties or fluorescent tags, derivatives of this compound can be used as tools to investigate complex biological pathways and identify novel drug targets.
Functional Materials: The rigid, planar structure of the 2-phenylquinoline core makes it an attractive candidate for creating advanced materials. By synthesizing polymers or liquid crystals from this scaffold, researchers could develop new materials with unique optical, electronic, or self-assembling properties. nih.gov
Catalyst Design: The nitrogen atom in the quinoline ring and the potential for introducing other coordinating groups make these compounds suitable backbones for designing new ligands for transition metal catalysis.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Chloroquine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
